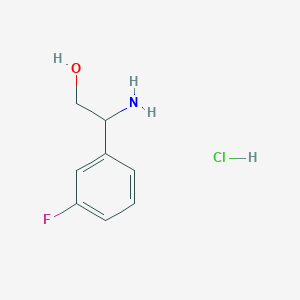
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1311314-06-3 . It has a molecular weight of 191.63 . The IUPAC name for this compound is 2-amino-2-(3-fluorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” is 1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Studies
- Fluorescence Properties : N-aryl-2-aminoquinolines, chemically related to 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, have been synthesized and used in biological applications. Their fluorescence properties were investigated, showing that fluorescence quantum yield was highest in toluene and quenched in ethanol due to fluorophore-solvent hydrogen bonding interactions (Hisham et al., 2019).
Differentiation of Receptors
- Sympathomimetic Activity : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which has a structural similarity to 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, change its sympathomimetic activity. This has implications for understanding β-receptor populations in various tissues (Lands et al., 1967).
Coordination and Fluorescence of Intracellular Probes
- Intracellular Zinc Detection : Studies on the coordination and fluorescence of intracellular Zn2+ probes show the importance of fluorophores like 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride in detecting intracellular zinc, which is crucial for understanding numerous biological processes (Hendrickson et al., 2003).
Synthesis of Heterocyclic Compounds
- Isoquinoline Syntheses : The compound has been used in the synthesis of heterocyclic compounds, specifically isoquinolines, which are important in pharmaceutical and medicinal chemistry (Kametani et al., 1970).
Structure-Activity Relationships
- Adrenergic Beta-Receptors : Derivatives of 1-(4-amino-phenyl)-2-aminoethanol, which are chemically related to 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, have been studied for their action on adrenergic beta-receptors, highlighting the compound's relevance in understanding receptor interactions (Engelhardt, 1984).
Fluorophore for Protease Sensing
- Protease-Sensitive Fluorogenic Probes : Research on fluorophores like 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride has led to the development of protease-sensitive fluorogenic probes. These are important in detecting specific enzymes and understanding their roles in biological processes (Richard et al., 2008).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound are GHS07 , and the precautionary statements are P261-P305+P351+P338 .
Propiedades
IUPAC Name |
2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNCZRJJLXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-fluorophenyl)ethanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
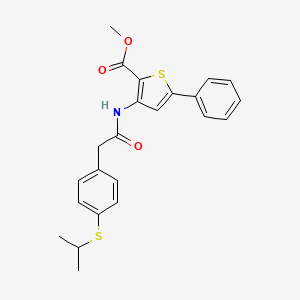
![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)
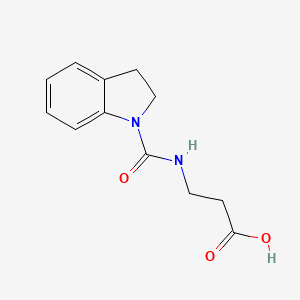
![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)
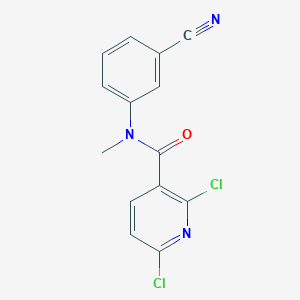
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
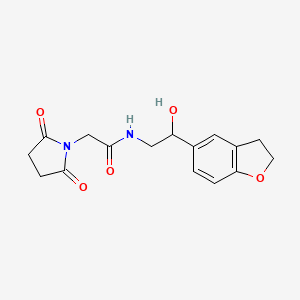
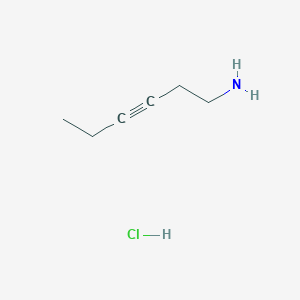
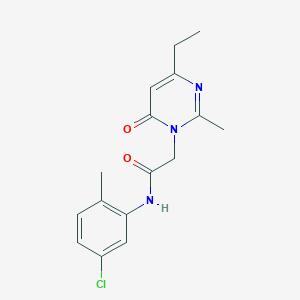
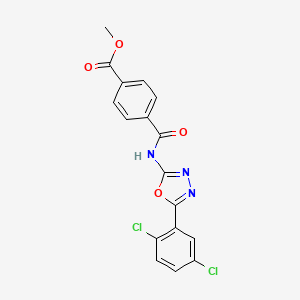
![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)